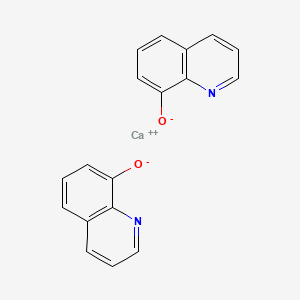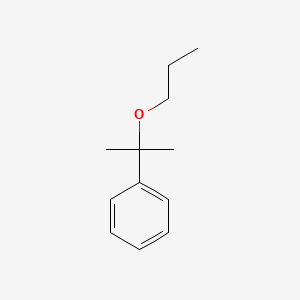
Calcium di(quinolin-8-olate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium quinolin-8-olate is a coordination compound formed by the reaction of calcium ions with quinolin-8-ol, a derivative of quinoline. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium quinolin-8-olate can be synthesized by reacting quinolin-8-ol with a calcium salt, such as calcium chloride, in an appropriate solvent. The reaction typically involves the formation of a chelate complex, where the quinolin-8-ol acts as a bidentate ligand, coordinating to the calcium ion through its nitrogen and oxygen atoms. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In industrial settings, the production of calcium quinolin-8-olate may involve more efficient and scalable methods. One common approach is to use a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions
Calcium quinolin-8-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where the quinolin-8-ol ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-ol derivatives with additional functional groups, while reduction may produce simpler quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Calcium quinolin-8-olate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that calcium quinolin-8-olate may have therapeutic potential in treating certain diseases, such as cancer and bacterial infections.
Industry: It is used in the production of polymers and other materials due to its catalytic properties.
Wirkmechanismus
The mechanism of action of calcium quinolin-8-olate involves its ability to coordinate with metal ions and other molecules. The quinolin-8-ol ligand can form stable complexes with various metal ions, which can then participate in catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Calcium quinolin-8-olate can be compared with other similar compounds, such as:
Potassium quinolin-8-olate: Similar in structure but with potassium instead of calcium. It exhibits different catalytic properties and solubility.
Magnesium quinolin-8-olate: Another similar compound with magnesium as the central metal ion. It has different reactivity and applications.
Zinc quinolin-8-olate: Known for its use in medicinal chemistry and as a catalyst in organic reactions.
Each of these compounds has unique properties and applications, making calcium quinolin-8-olate distinct in its specific uses and effectiveness in various fields.
Eigenschaften
CAS-Nummer |
7069-05-8 |
|---|---|
Molekularformel |
C18H12CaN2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
calcium;quinolin-8-olate |
InChI |
InChI=1S/2C9H7NO.Ca/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 |
InChI-Schlüssel |
SSRDUXKBRJYDLX-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Diethylgold bromide [Forbidden]](/img/structure/B13742450.png)












